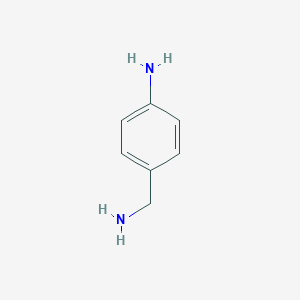

4-Aminobenzylamine

Numéro de catalogue B048907

Poids moléculaire: 122.17 g/mol

Clé InChI: BFWYZZPDZZGSLJ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04751328

Procedure details

33.2 g (0.2 mol) of this p-nitrobenzaldoxime, 18.3 g (0.25 mol) of boric anhydride, 1 g of a 5% Pt-C catalyst and 100 ml of methanol were charged into a hermetically sealed glass container and vigorously stirred while charging hydrogen. Reaction was continued at temperatures of 25° C. to 30° C. for 13.5 hours and 22.2 l of hydrogen was absorbed. Next, this reaction mixture was filtered to remove the catalyst and methanol was distilled off by concentration under reduced pressure. A yellow viscous liquid thus obtained was neutralized by adding 57 g (0.5 mol) of a 35% aqueous solution of sodium hydroxide and then, the liquid was separated to two layers. The lower layer, a colorless and transparent aqueous solution of sodium borate was removed and then, a brown and oily crude p-aminobenzylamine was obtained. This crude p-aminobenzylamine was subject to vacuum distillation at pressure of 5 to 6 mmHg and 22.5 g of fractions between 129.5° C. and 130° C. was obtained (yield 92.1%). The purity by means of gas chromatography was 99.93%.

[Compound]

Name

boric anhydride

Quantity

18.3 g

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

92.1%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[N:9]O)=[CH:6][CH:5]=1)([O-])=O.[H][H].[OH-].[Na+]>[Pt].CO>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

33.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=NO)C=C1

|

[Compound]

|

Name

|

boric anhydride

|

|

Quantity

|

18.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorously stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

22.2 l of hydrogen was absorbed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Next, this reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst and methanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off by concentration under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A yellow viscous liquid thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid was separated to two layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower layer, a colorless and transparent aqueous solution of sodium borate was removed

|

Outcomes

Product

Details

Reaction Time |

13.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(CN)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |